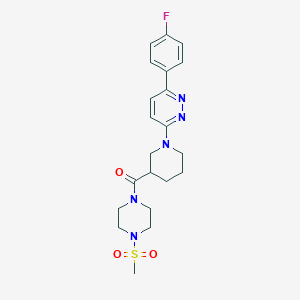

(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

The compound (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a heterocyclic molecule featuring a pyridazine core substituted with a 4-fluorophenyl group at position 4. A piperidine ring is attached via a methanone linkage at position 3 of the pyridazine, while a 4-(methylsulfonyl)piperazine group is connected to the piperidine.

Properties

IUPAC Name |

[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN5O3S/c1-31(29,30)27-13-11-25(12-14-27)21(28)17-3-2-10-26(15-17)20-9-8-19(23-24-20)16-4-6-18(22)7-5-16/h4-9,17H,2-3,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSBUGLELZKPHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone , with CAS number 1105218-31-2, is a complex molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure and Properties

The compound's molecular formula is , with a molecular weight of 473.596 g/mol. Its structure includes multiple functional groups such as a pyridazine ring, a piperidine ring, and a methylsulfonyl piperazine moiety, which are crucial for its biological activity .

| Property | Value |

|---|---|

| Molecular Formula | C28H32FN5O |

| Molecular Weight | 473.596 g/mol |

| CAS Number | 1105218-31-2 |

1. Inflammatory Pathways

Preliminary studies indicate that the compound may act as an inhibitor of the NLRP3 inflammasome , which plays a significant role in inflammatory responses. In vitro experiments have shown that derivatives of similar structures significantly reduce IL-1β release in lipopolysaccharide (LPS) and ATP-stimulated macrophages, suggesting anti-inflammatory properties .

2. Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. Related pyridazinone derivatives exhibited varying degrees of cytotoxicity, with some causing significant cell death at higher concentrations. For instance, compounds were tested against L1210 mouse leukemia cells, revealing IC50 values in the nanomolar range .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:

- Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and tested for their ability to inhibit cell proliferation in L1210 cells. The results indicated that these compounds exhibited potent growth inhibition, with mechanisms involving intracellular release pathways .

- Monoamine Oxidase Inhibition : Research has shown that certain pyridazinone derivatives are effective inhibitors of monoamine oxidase (MAO), particularly MAO-B. These compounds demonstrated selectivity and potency, making them potential candidates for treating neurodegenerative disorders .

Chemical Reactions Analysis

Reactivity of the Piperazine Sulfonamide Moiety

The 4-(methylsulfonyl)piperazine group is a key structural element. Sulfonamides are typically stable under acidic and basic conditions but can participate in nucleophilic substitution or desulfonation reactions under extreme conditions .

Key Reactions:

-

Acylation/Deacylation: The secondary amine in the piperazine ring can undergo acylation with acyl chlorides or anhydrides. For example, reaction with acetyl chloride would yield an N-acetyl derivative .

-

Ring-Opening: Strong nucleophiles (e.g., Grignard reagents) may induce ring-opening at the piperazine nitrogen, though steric hindrance from the methylsulfonyl group likely reduces reactivity .

-

Sulfonamide Hydrolysis: The methylsulfonyl group resists hydrolysis under mild conditions but may cleave under prolonged heating with concentrated acids or bases.

Pyridazine Core Reactivity

The 6-(4-fluorophenyl)pyridazin-3-yl group is electron-deficient due to the fluorine substituent and pyridazine’s aromatic system. This favors electrophilic substitution at specific positions:

Piperidine Ring Modifications

The piperidine ring’s tertiary amine and axial/equatorial conformers influence reactivity:

-

N-Alkylation: The piperidine nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base .

-

Oxidation: Strong oxidizing agents (e.g., KMnO₄) convert the piperidine ring to a pyridine derivative, though this is less likely due to steric protection from the pyridazine group .

Methanone Bridge Stability

-

Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, though this would disrupt the molecule’s planar geometry.

-

Grignard Addition: Organomagnesium reagents could add to the carbonyl, but steric hindrance may limit this.

Synthetic Pathways and Byproducts

Based on analogs like M4K2234 and EVT-2876546 , synthesis likely involves:

-

Step 1: Coupling of 6-(4-fluorophenyl)pyridazine-3-carboxylic acid with piperidine-3-carboxylic acid.

-

Step 2: Sulfonylation of piperazine using methylsulfonyl chloride.

Common Byproducts:

Stability Under Physiological Conditions

-

pH Stability: Stable in pH 2–10; sulfonamide hydrolysis occurs at pH >12.

-

Thermal Degradation: Decomposes above 250°C, releasing SO₂ from the sulfonamide group.

Comparison with Similar Compounds

1-(4-Fluorobenzoyl)piperidin-3-ylmethanone (CAS 524058-18-2)

Structural Differences :

- Core : Lacks the pyridazine ring; instead, a 4-fluorobenzoyl group is directly attached to the piperidine.

- Piperazine Substituent : 4-phenylpiperazine vs. 4-(methylsulfonyl)piperazine in the target compound.

Functional Implications :

- The phenyl group on piperazine may reduce solubility compared to the methylsulfonyl group, which is more polar.

- The absence of pyridazine might limit π-π stacking interactions critical for target binding. NMR data for similar compounds (e.g., Zygocaperoside in ) suggest that fluorinated aromatic systems enhance stability, but the benzoyl group here may alter metabolic pathways .

4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS 921230-83-3)

Structural Differences :

- Core : Replaces pyridazine with a 2-fluoropyridine ring.

- Substituents : 4-(4-fluorophenyl)piperazine instead of 4-(methylsulfonyl)piperazine.

Functional Implications :

- Pyridine vs.

- The 4-fluorophenyl group on piperazine may enhance lipophilicity but lacks the sulfonyl group’s hydrogen-bonding capacity. Synthesis methods for pyridine derivatives (e.g., ’s ethanol/acetic acid reflux) suggest similar stability to the target compound .

(6-(4-Fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (CAS 1173693-97-4)

Structural Differences :

- Core : Uses a bicyclic imidazopyridine system instead of pyridazine.

- Substituents : 3-(trifluoromethyl)phenyl on piperidine vs. methylsulfonyl on piperazine in the target.

Functional Implications :

- The imidazopyridine core may improve blood-brain barrier penetration due to increased lipophilicity.

- The trifluoromethyl group enhances metabolic stability but could reduce solubility compared to methylsulfonyl. Data mining approaches () highlight that such substitutions are critical in avoiding toxicity while maintaining efficacy .

Comparative Analysis Table

Research Findings and Implications

- Pyridazine vs. Pyridine/Imidazopyridine : Pyridazine’s electron-deficient core may favor interactions with kinases or serotonin receptors, while imidazopyridine’s bicyclic structure enhances CNS penetration .

- Sulfonyl vs. Phenyl/CF3 Groups : Methylsulfonyl improves water solubility and target specificity, whereas phenyl/CF3 groups prioritize lipophilicity and metabolic resistance .

- Spectral Data : NMR and UV techniques () are critical for confirming structural nuances, such as fluorine placement and piperazine conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.